3-Hydroxyfuran-2-carbaldehyde
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Overview
Description
3-Hydroxy furfural is an organic compound derived from furfural, a platform molecule obtained from biomass It is characterized by a furan ring with a hydroxyl group and an aldehyde group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy furfural can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of catalysts such as nickel ferrite nanoparticles or cobalt ferrite, which facilitate the hydrogenation reaction under specific conditions. For instance, using nickel ferrite nanoparticles as a catalyst, a 94% yield of 3-Hydroxy furfural can be achieved at 180°C for 6 hours .
Industrial Production Methods
The industrial production of 3-Hydroxy furfural typically involves the catalytic hydrogenation of furfural in a continuous flow system. This method allows for the efficient conversion of furfural to 3-Hydroxy furfural, with the reaction conditions optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy furfural undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
3-Hydroxy furfural has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of bio-based chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy furfural involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to 3-Hydroxy furfural, characterized by an aldehyde group attached to a furan ring.
5-Hydroxymethylfurfural: Similar in structure but with a hydroxymethyl group instead of a hydroxyl group.
Furfuryl alcohol: Formed by the reduction of furfural, characterized by an alcohol group attached to a furan ring.
Uniqueness
3-Hydroxy furfural is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C5H4O3 |
---|---|
Molecular Weight |
112.08 g/mol |
IUPAC Name |
3-hydroxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H4O3/c6-3-5-4(7)1-2-8-5/h1-3,7H |
InChI Key |
ZDIZZJCWLCMMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1O)C=O |
Origin of Product |
United States |
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